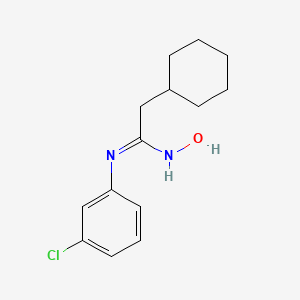
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide (CCCE) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of hydroxamic acid-based compounds that have shown promising results in various studies.
Mecanismo De Acción
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide inhibits HDACs, leading to the activation of genes that are involved in various cellular processes, including apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in various cellular processes. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide is also relatively easy to synthesize, making it readily available for research purposes. However, N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide. One area of interest is the development of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide as a therapeutic agent in other disease models, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to elucidate the precise mechanisms by which N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects, which could lead to the development of more effective HDAC inhibitors.
Métodos De Síntesis
The synthesis of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide involves the reaction of 3-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride to form the final product. This method has been optimized to yield high purity N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide with good yields.
Aplicaciones Científicas De Investigación
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-4-8-13(10-12)16-14(17-18)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQFCDJJKTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)
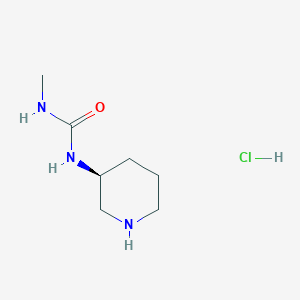
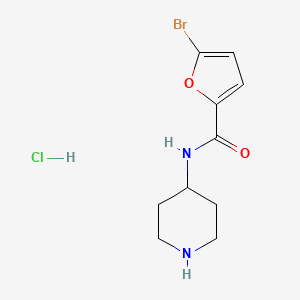
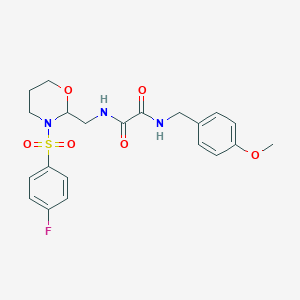
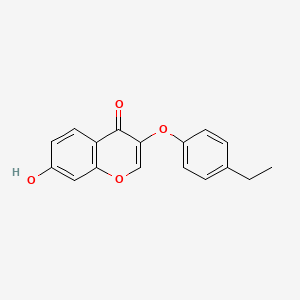
![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
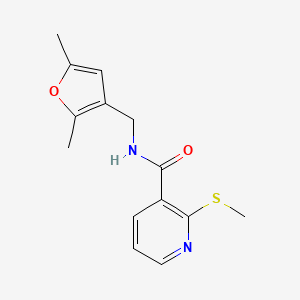
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)
